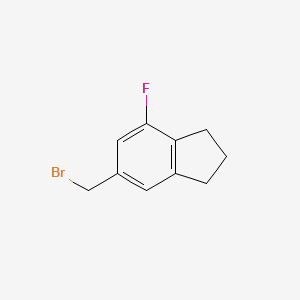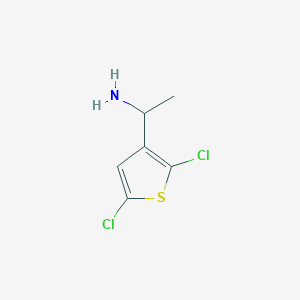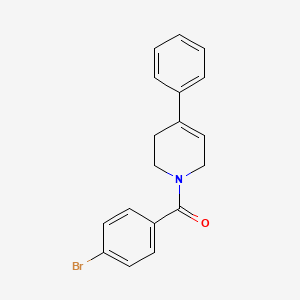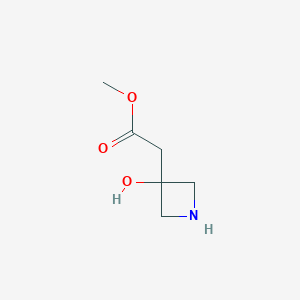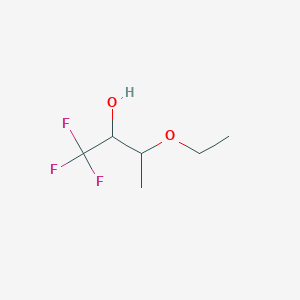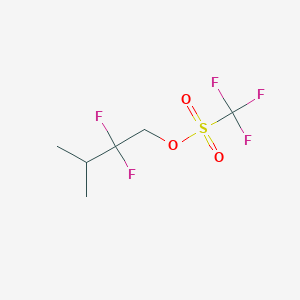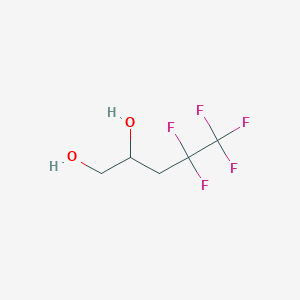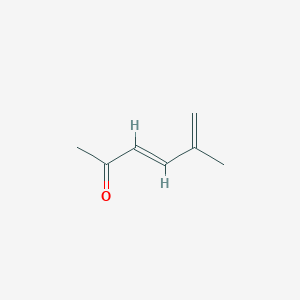
5-Methylhexa-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexa-3,5-dien-2-one is a chemical compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical reactions and applications. This compound is known for its unique structure, which includes a methyl group attached to a hexadienone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the dehydrohalogenation of halogenated precursors under basic conditions to form the conjugated diene structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation or dehydrogenation steps, followed by purification through distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylhexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-Methylhexa-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Methylhexa-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, its ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in chemical processes .
Comparison with Similar Compounds
Similar Compounds
Hexa-3,5-dien-2-one: Similar structure but lacks the methyl group.
Cyclohex-2-enone: Contains a conjugated diene and a ketone group but has a cyclic structure.
1,3-Butadiene: A simpler conjugated diene without the ketone group
Uniqueness
5-Methylhexa-3,5-dien-2-one is unique due to its specific combination of a conjugated diene and a ketone functional group, along with a methyl substituent. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(3E)-5-methylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h4-5H,1H2,2-3H3/b5-4+ |
InChI Key |
XUUGSSQXYWMELT-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=C)/C=C/C(=O)C |
Canonical SMILES |
CC(=C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


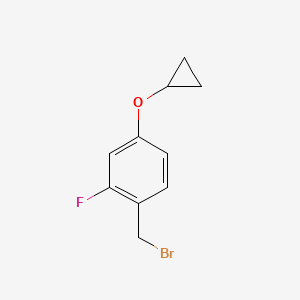
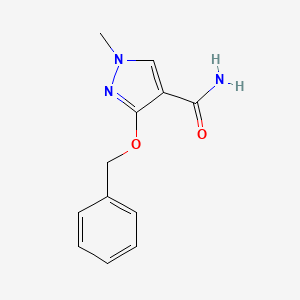
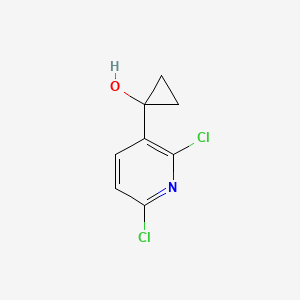
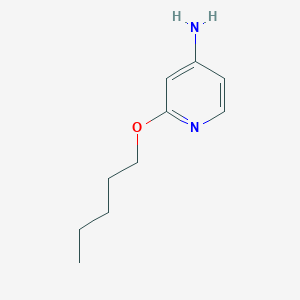
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
